3-ethyl-N-3-isoxazolyl-5-methyl-4-isoxazolecarboxamide
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to "3-ethyl-N-3-isoxazolyl-5-methyl-4-isoxazolecarboxamide," often involves cycloaddition reactions or modifications of existing isoxazole frameworks. For example, the synthesis of 3-carboxyisoxazole derivatives can be achieved through cycloaddition of carbethoxyformonitrile oxide to specific substrates, followed by hydrolysis (Patterson, Cheung, & Ernest, 1992). Another approach is the one-pot synthesis of isoxazole carboxamides from isoxazole-5-carboxylic acid, highlighting the versatility of synthetic methods in creating isoxazole derivatives (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring, a five-membered ring containing oxygen and nitrogen. This structure contributes to the compound's chemical behavior and reactivity. For instance, studies involving N-bromosuccinimide (NBS)-promoted synthesis provide insights into the geometrical properties and electronic configurations of isoxazole derivatives, aiding in understanding their molecular structure (Kiyani et al., 2015).
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the reactivity of the isoxazole ring. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications. For example, the chemoselective nucleophilic chemistry of isoxazole dicarboxamides demonstrates the compound's reactivity and potential for further functionalization (Yu et al., 2009).
Physical Properties Analysis
The physical properties of "3-ethyl-N-3-isoxazolyl-5-methyl-4-isoxazolecarboxamide," such as solubility, melting point, and stability, are essential for its handling and application in research. These properties are influenced by the molecular structure and the presence of functional groups. Studies focusing on similar compounds can provide valuable information about their physical characteristics and how they might affect the compound's utility in various scientific domains.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards different reagents, are key factors determining their application in synthesis and other chemical processes. The understanding of these properties is crucial for designing experiments and predicting the outcome of reactions involving such compounds.
- (Patterson, Cheung, & Ernest, 1992)
- (Martins et al., 2002)
- (Kiyani et al., 2015)
- (Yu et al., 2009)
properties
IUPAC Name |
3-ethyl-5-methyl-N-(1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-7-9(6(2)16-12-7)10(14)11-8-4-5-15-13-8/h4-5H,3H2,1-2H3,(H,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNDXXQPGMJVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NOC=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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